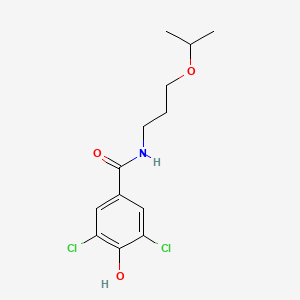![molecular formula C17H15Cl2N3O3S B7533483 3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7533483.png)
3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide, also known as DQBS, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative that has been synthesized through a complex chemical process.
作用機序
The mechanism of action of 3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the substrate, thereby inhibiting the activity of the enzyme. 3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide has been shown to be a potent inhibitor of several protein kinases, including Raf-1, and has been used to study the role of protein kinases in various cellular processes.
Biochemical and Physiological Effects
3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of protein kinases in cellular processes such as cell growth, differentiation, and apoptosis. 3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide has been shown to have anti-inflammatory properties and has been used to study the role of protein kinases in the regulation of inflammation.
実験室実験の利点と制限
One of the main advantages of 3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide is its ability to selectively inhibit protein kinases. This selectivity allows researchers to study the role of specific protein kinases in cellular processes. Additionally, 3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide has been shown to be a potent inhibitor of several protein kinases, making it a valuable tool for studying the role of protein kinases in various cellular processes.
However, one of the limitations of 3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide is its complex synthesis method, which requires specialized equipment and expertise. Additionally, 3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide has been shown to have some toxicity in animal studies, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide in scientific research. One potential direction is the study of the role of protein kinases in the regulation of immune responses. 3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide has been shown to have anti-inflammatory properties, and further research may reveal its potential as a treatment for inflammatory diseases.
Another potential direction is the study of the role of protein kinases in the regulation of neurological disorders. 3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide has been shown to have neuroprotective properties and may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide is a chemical compound that has been extensively used in scientific research due to its ability to selectively inhibit protein kinases. It has a complex synthesis method and has been shown to have a wide range of biochemical and physiological effects. 3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
The synthesis of 3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide involves a multistep process that begins with the reaction of 6,8-dichloro-4-hydroxyquinazoline with formaldehyde and N,N-dimethylbenzenesulfonamide. The resulting product is then reacted with thionyl chloride to produce the final compound. The synthesis of 3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide is a complex process that requires a high level of expertise and specialized equipment.
科学的研究の応用
3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide has been extensively used in scientific research due to its ability to inhibit protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling and are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. 3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide has been shown to inhibit the activity of several protein kinases, including Raf-1, a protein kinase that is involved in the regulation of cell growth and differentiation.
特性
IUPAC Name |
3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3S/c1-22(2)26(23,24)13-5-3-4-11(6-13)9-25-17-14-7-12(18)8-15(19)16(14)20-10-21-17/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYXILOTLBYOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)COC2=NC=NC3=C2C=C(C=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-[5-methyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenoxy]acetamide](/img/structure/B7533407.png)
![9-Methyl-2-[[4-(3-oxo-3-pyrrolidin-1-ylpropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7533414.png)

![N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide](/img/structure/B7533424.png)

![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)

![N,3,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7533458.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B7533470.png)
![3-[2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]propanoylamino]-N-methylbenzamide](/img/structure/B7533474.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7533479.png)
![2-acetamido-N-[(1-benzylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7533481.png)

![2-Ethoxy-5-[[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methyl]-1,3,4-thiadiazole](/img/structure/B7533499.png)